molecular formula C5H14Cl2N2OS B13528642 1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride

1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride

Cat. No.: B13528642
M. Wt: 221.15 g/mol
InChI Key: SJGMHEUJRYZKPR-UHFFFAOYSA-N
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Description

1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride is a chemical compound with the molecular formula C5H13ClN2OS. It is known for its unique structure, which includes a thiomorpholine ring substituted with an imino group and a methyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino or methyl groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are often carried out in solvents such as water, ethanol, or dichloromethane under controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C5H14Cl2N2OS

Molecular Weight

221.15 g/mol

IUPAC Name

1-imino-2-methyl-1,4-thiazinane 1-oxide;dihydrochloride

InChI

InChI=1S/C5H12N2OS.2ClH/c1-5-4-7-2-3-9(5,6)8;;/h5-7H,2-4H2,1H3;2*1H

InChI Key

SJGMHEUJRYZKPR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCS1(=N)=O.Cl.Cl

Origin of Product

United States

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